molecular formula C20H23NO2 B5598465 N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide

N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide

Cat. No. B5598465
M. Wt: 309.4 g/mol
InChI Key: YRPZGEYQJSKWDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide and related compounds involves several key steps, including the preparation of cyclohexanecarboxamide derivatives through reactions such as nucleophilic substitution, catalytic reduction, and condensation reactions. For instance, the preparation of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane illustrates the synthesis process involving nucleophilic substitution and catalytic hydrazine reduction (Yang, Hsiao, & Yang, 1999).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography and spectroscopic methods, revealing the conformation and configuration of the cyclohexane ring and substituent groups. For example, a study on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives highlighted the cyclohexane ring adopting a chair conformation, with molecular conformation stabilized by intramolecular hydrogen bonding (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization, amidation, and coupling reactions, which are essential for the synthesis of complex molecules. The chemical properties, such as reactivity and stability, are influenced by the substituents on the phenyl and cyclohexane rings.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are crucial for determining the compound's applicability in different chemical contexts. For instance, polyamides derived from similar structures have been reported to exhibit good solubility in polar organic solvents and form transparent, flexible films (Yang, Hsiao, & Yang, 1999).

Scientific Research Applications

Synthesis and Characterization

N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide derivatives have been synthesized and characterized, demonstrating diverse potential applications in material science and chemistry. For instance, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives reveal insights into the structural properties of these compounds. These studies are foundational for understanding the chemical and physical properties of N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide and its derivatives, contributing to further applications in materials science and synthetic chemistry Özer, Arslan, VanDerveer, & Külcü, 2009.

Catalytic Applications

The compound's relevance extends to catalytic processes. For example, the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes highlight potential uses in organic synthesis, showcasing the versatility of N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide related compounds in facilitating chemical transformations Tran, Li, Driess, & Hartwig, 2014.

Molecular Aggregation and Self-Assembly

The molecular aggregation and self-assembly properties of disklike benzenetricarboxamides containing diacetylenic groups in bulk and organic solvents demonstrate the compound's potential in nanotechnology and materials engineering. Such studies provide insights into the self-assembly processes, which are crucial for the development of novel nanomaterials Lee, Park, & Chang, 2004.

Antitubercular Activities

Research into the synthesis of derivatives such as 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide showcases the compound's potential in medicinal chemistry, particularly in developing antitubercular agents. This highlights the therapeutic applications of N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide derivatives, contributing to the fight against tuberculosis Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018.

properties

IUPAC Name

N-(4-phenylmethoxyphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-20(17-9-5-2-6-10-17)21-18-11-13-19(14-12-18)23-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPZGEYQJSKWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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